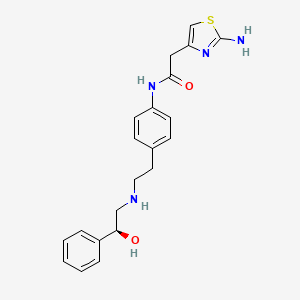

(S)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide is a complex organic compound featuring a thiazole ring, an amine group, and a phenylethylamine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: Starting with a thioamide and an α-halo ketone, the thiazole ring is formed through a cyclization reaction.

Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or reductive amination.

Coupling with Phenylethylamine: The phenylethylamine moiety is coupled to the thiazole ring through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamine moiety, forming quinone-like structures.

Reduction: Reduction reactions can target the thiazole ring or the amide bond, leading to various derivatives.

Substitution: The amino group on the thiazole ring can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Including alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Reduced thiazole or amide derivatives.

Substitution Products: Various substituted thiazole derivatives.

Chemistry:

Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

Receptor Binding: May interact with biological receptors, influencing cellular pathways.

Medicine:

Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer, due to its ability to interfere with cellular processes.

Industry:

Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to enzymes or receptors, altering their activity. The thiazole ring and phenylethylamine moiety are crucial for its binding affinity and specificity. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparación Con Compuestos Similares

Thiazole Derivatives: Compounds like thiamine (vitamin B1) and other aminothiazoles.

Phenylethylamine Derivatives: Compounds such as amphetamine and its analogs.

Uniqueness:

Structural Complexity: The combination of a thiazole ring with a phenylethylamine moiety is relatively unique.

Functional Versatility: The compound’s ability to undergo various chemical reactions and its potential biological activities make it distinct.

Actividad Biológica

(S)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide, commonly referred to as Mirabegron, is a synthetic compound primarily known for its application as a beta-3 adrenergic agonist used in the treatment of overactive bladder (OAB). This article delves into its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H24N4O3S

- Molecular Weight : 424.516 g/mol

- CAS Number : 2865161-72-2

- SMILES Notation : Nc1nc(CC(=O)Nc2ccc(CCN(CC@Hc3ccccc3)C=O)cc2)cs1

Mirabegron functions by selectively stimulating the beta-3 adrenergic receptors located in the bladder. This stimulation results in the relaxation of the detrusor muscle during the storage phase of the urinary bladder fill cycle, thereby increasing bladder capacity and reducing the frequency of involuntary contractions.

Pharmacological Effects

-

Overactive Bladder Treatment :

- Clinical trials have demonstrated that Mirabegron significantly reduces the number of incontinence episodes and improves quality of life for patients suffering from OAB.

- A study indicated that patients experienced a reduction in urge incontinence episodes by approximately 50% after 12 weeks of treatment .

-

Antitumor Activity :

- Research has shown that thiazole derivatives, including Mirabegron, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures demonstrated IC50 values less than 2 µg/mL against certain tumor cells, indicating potential for further development as antitumor agents .

- Antimicrobial Properties :

Case Studies and Clinical Trials

Several clinical studies have been conducted to assess the efficacy and safety profile of Mirabegron:

Structure-Activity Relationship (SAR)

The biological activity of Mirabegron can be attributed to its unique structural components. The thiazole moiety plays a critical role in its interaction with biological targets. Modifications at specific positions on the phenyl rings have been shown to enhance receptor selectivity and potency.

Aplicaciones Científicas De Investigación

Synthesis and Preparation

The synthesis of (S)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide has been documented in several patents, highlighting various synthetic routes that emphasize the importance of regioselectivity and functional group transformations. A notable process involves the use of specific precursors and reaction conditions to yield high-purity products suitable for biological evaluation .

Antitumor Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation. For instance, a study published in MDPI demonstrated the synthesis of various thiazole derivatives with promising anticancer activity against different cancer cell lines .

Beta-Adrenergic Agonist Activity

This compound has been explored for its potential as a beta-3 adrenergic agonist, which plays a crucial role in metabolic regulation and obesity treatment. The structural attributes of this compound contribute to its ability to selectively activate beta receptors, leading to therapeutic implications in metabolic disorders .

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's efficacy in modulating various biological pathways. Its action mechanism includes inhibition of specific enzymes and receptors that are pivotal in disease processes such as inflammation and cancer progression. The compound's dual-action potential makes it a candidate for further development in combinatorial therapies.

Case Studies

Propiedades

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2S)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAPPPCECJKMCM-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.